p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate
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Overview
Description
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is an organic compound with the molecular formula C18H19Br2NO2 This compound is characterized by the presence of a benzoate ester linked to a phenyl ring substituted with a bis(2-bromoethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to bromination to introduce the bromoethyl groups. Finally, esterification with 4-methylbenzoic acid yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively .
Scientific Research Applications
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ester linkage allows for controlled release of the active compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
[4-(Bis(2-chloroethyl)amino)phenyl]4-methylbenzoate: Similar structure but with chloroethyl groups instead of bromoethyl groups.
[4-(Bis(2-bromoethyl)amino)phenyl]4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group on the benzoate ester
Uniqueness
[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is unique due to the presence of bromoethyl groups, which confer distinct reactivity and potential biological activity compared to its chloroethyl analogs. The methyl group on the benzoate ester also influences its chemical properties and interactions .
Properties
CAS No. |
22954-16-1 |
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Molecular Formula |
C18H19Br2NO2 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19Br2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChI Key |
HETTWOPRDUZXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
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